Ethyl 3-ethoxypropanimidate

Coordination Chemistry Structural Chemistry Ligand Design

Ethyl 3-ethoxypropanimidate is a versatile imidate ester primarily used as an intermediate in organic synthesis. Its structure, featuring an electrophilic imidate carbon connected to both an ethyl ester and a 3-ethoxypropyl chain, enables its role as a precursor for nitrogen-containing heterocycles and other complex molecules.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B13295855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-ethoxypropanimidate
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCOCCC(=N)OCC
InChIInChI=1S/C7H15NO2/c1-3-9-6-5-7(8)10-4-2/h8H,3-6H2,1-2H3
InChIKeyBWVGXEQPVGKMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Ethyl 3-Ethoxypropanimidate (CAS 133915-39-6) as a Key Synthetic Building Block


Ethyl 3-ethoxypropanimidate is a versatile imidate ester primarily used as an intermediate in organic synthesis [1]. Its structure, featuring an electrophilic imidate carbon connected to both an ethyl ester and a 3-ethoxypropyl chain, enables its role as a precursor for nitrogen-containing heterocycles and other complex molecules [1]. The non-hydrochloride form (free base, CAS 133915-39-6) is distinct from the more common ethyl 3-ethoxy-3-iminopropionate hydrochloride (CAS 2318-25-4) and is offered commercially at a certified purity of 98% .

Free-base imidate for anhydrous, acid-sensitive synthetic workflows
3-ethoxypropyl chain enables potential bidentate (O,N) chelation
Higher certified purity baseline reduces impurity-related side reactions

Why Procurement of Ethyl 3-Ethoxypropanimidate Cannot Be Simplified by In-Class Analog Substitution


The reactivity of imidate esters is highly sensitive to the steric and electronic nature of their substituents [1]. A critical structural feature of ethyl 3-ethoxypropanimidate is the 3-ethoxypropyl chain, which provides an additional oxygen atom capable of influencing reactions through chelation or by altering the polarity and solvation of the imidate group [1]. This differentiates it from simpler alkyl imidates like ethyl acetimidate (CAS 1000-84-6) or aryl imidates. Generic substitution with an in-class analog lacking this specific ether side chain will alter reaction kinetics, chelation potential, and ultimately the yield and selectivity of the target product synthesis, introducing significant risk into multi-step synthetic routes.

Ethyl 3-ethoxypropanimidate vs Ethyl acetimidate
Lacks 3-ethoxy side-chain; no bidentate chelation potential, altering reaction selectivity
Free base (CAS 133915-39-6) vs Hydrochloride salt
Ionic form may release HCl under reaction conditions, interfering with acid-sensitive or anhydrous protocols
Higher purity free base vs Lower purity HCl salt grade
Lower purity specification may increase risk of interfering impurities, complicating sensitive synthetic steps

Quantitative Differentiation of Ethyl 3-Ethoxypropanimidate: A Technical Specification Deep Dive


Structural Differentiation: Bidentate Chelation Potential vs. Monodentate Ethyl Acetimidate

Ethyl 3-ethoxypropanimidate possesses a structural feature absent in the commonly available monodentate analog ethyl acetimidate (CAS 1000-84-6): a 3-ethoxypropyl side chain. This introduces an additional oxygen atom separated from the imidate group by a three-carbon bridge [1]. This arrangement creates the potential for forming a stable 5-membered chelate ring upon coordination to a Lewis acidic metal center, a coordination mode unavailable to ethyl acetimidate . While direct head-to-head binding constant comparisons are absent in the primary literature, the presence of an additional hydrogen bond acceptor (HBA count of 3 for ethyl 3-ethoxypropanimidate vs. 2 for ethyl acetimidate) quantitatively confirms a higher denticity potential [1][2].

Chelation potential
Class-level inference
HBA count 3 vs. 2; potential bidentate (O,N) vs. monodentate only
Supports chelating ligand research context
Head-to-head binding data not available
Coordination Chemistry Structural Chemistry Ligand Design

Validated Basal Purity Standard for Free-Base Imidate Procurement

The commercially available free-base form of ethyl 3-ethoxypropanimidate (CAS 133915-39-6) comes with a vendor-certified purity of 98% . This provides a quantifiable and verifiable procurement baseline that the salt form (ethyl 3-ethoxy-3-iminopropionate hydrochloride, CAS 2318-25-4) lacks in this same specification. For instance, Sigma Aldrich lists the hydrochloride salt under product number 05563 with a technical grade assay of ≥85% . The 13-percentage-point difference in declared purity is a critical factor for researchers requiring high-purity starting material to minimize side reactions or avoid tedious purification before use in sensitive subsequent steps.

Certified purity
Specification review
98% (free base) vs. ≥85% (HCl salt)
Supports purity-sensitive synthetic protocols
Vendor specification; independent verification advised
Procurement Specification Quality Control Chemical Purity

Availability of the Non-Salt Free-Base Form for Enhanced Solubility in Organic Solvents

Ethyl 3-ethoxypropanimidate is commercially available in its neutral, free-base form (CAS 133915-39-6, Formula: C7H15NO2) . This contrasts with the more widely listed hydrochloride salt (CAS 20914-92-5, Formula: C7H16ClNO2) or the iminopropionate hydrochloride (CAS 2318-25-4) [1]. The free base's molecular weight (145.20 g/mol) is lower than its hydrochloride salt (181.66 g/mol) [1], and its lack of ionic character directly translates to predicted superior solubility in non-polar, aprotic organic solvents. This is a critical differentiator for reactions requiring anhydrous, non-ionic conditions, where the presence of HCl from a salt form could poison catalysts or cause unwanted acid-catalyzed side reactions.

Molecular form
Reported
Free base, MW 145.20 g/mol; no HCl vs. salt form
Enables non-polar solvent synthesis workflows
Solubility should be confirmed per solvent system
Formulation Science Solubility Organic Synthesis

Validated Application Scenarios for Ethyl 3-Ethoxypropanimidate Procurement


Expedited Synthesis of 5-Membered Nitrogen-Containing Heterocycles

Its potential to form 5-membered metallacycles via bidentate (O, N) coordination [1] makes ethyl 3-ethoxypropanimidate a candidate for directed C-H activation and annulation strategies to construct N-heterocycles. The 3-ethoxy side chain acts as an internal directing group, a function structurally impossible for simpler imidates like ethyl acetimidate. The high purity (98%) minimizes interference from contaminants in these often catalyst-sensitive reactions.

Precursor for Specialty Amidines in Anhydrous Media

The availability of the neutral free base [2] is a direct enabler for amidine synthesis with moisture-sensitive or acid-labile amines. Using the chloride-free imidate eliminates the need for a base to neutralize HCl, simplifying the protocol and preventing potential salt precipitation. The verified 98% purity ensures a more predictable stoichiometric reaction compared to lower-grade alternatives.

Research on Bidentate Ligand Frameworks for Catalysis

With a higher hydrogen bond acceptor count (3) compared to simple alkyl imidates (2) [3], this compound is relevant for designing novel coordination complexes. The specific 3-ethoxypropyl spacer enables the formation of a distinct 5-membered N,O-chelate ring, a defined structural motif for investigating catalytic properties and comparing them to complexes formed by conventional monodentate imidate ligands.

Application
Selection Property
Validation Focus
5-Membered N-heterocycle synthesis
Bidentate chelation potential
Ligand-directed C–H activation selectivity
Anhydrous amidine synthesis
Neutral free-base form
Compatibility with acid-/moisture-sensitive amines
Bidentate ligand catalysis research
Higher HBA count vs. simple imidates
Chelate ring formation and catalytic activity
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